(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
Description
Properties
IUPAC Name |
(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQQDMGYPZUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371470 | |
| Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16878-50-5 | |
| Record name | (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely reported route involves a two-step process: (1) Grignard addition to hexafluoroacetone [(CF₃)₂CO] and (2) chlorination of the intermediate alcohol.
Step 1: Synthesis of (1,1,1,3,3,3-Hexafluoropropan-2-yl)benzene Alcohol
Phenylmagnesium bromide (PhMgBr) reacts with hexafluoroacetone in anhydrous tetrahydrofuran (THF) at –78°C to room temperature. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alkoxide intermediate, which is quenched with aqueous ammonium chloride to yield (CF₃)₂C(OH)Ph.
Step 2: Chlorination with Thionyl Chloride
The alcohol intermediate is treated with thionyl chloride (SOCl₂) in the presence of pyridine as a catalyst. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine to produce the target compound.
Key Data:
-
Yield : 85–92% after purification by fractional distillation.
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Reaction Time : 12–18 hours for Grignard addition; 2–4 hours for chlorination.
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Characterization :
Borate-Mediated Aryl Coupling (Adapted from Alkoxyarene Synthesis)
Modified Procedure for Chloroarenes
A borate-mediated method, originally developed for polyfluoroalkoxyarenes, can be adapted for chloro-substituted derivatives. Sodium borohydride (NaBH₄) and 1,3-dimethoxyethane (DME) generate a borate complex with a chloride source (e.g., tetrabutylammonium chloride). This complex reacts with (4-phenylphenyl)(TMP)iodonium tosylate at 70°C for 24 hours in a toluene-water biphasic system.
Key Data:
Direct Chlorination of Hexafluoropropan-2-yl Benzene Derivatives
Radical Chlorination Under UV Irradiation
A less common approach involves radical chlorination of (1,1,1,3,3,3-hexafluoropropan-2-yl)benzene using chlorine gas (Cl₂) and ultraviolet light. The reaction proceeds via a free-radical mechanism, selectively substituting hydrogen atoms on the central carbon.
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Grignard/Chlorination | High yield; well-established procedure | Moisture-sensitive intermediates | 85–92 | ≥98 |
| Borate-Mediated | Scalable; mild conditions | Requires specialized iodonium salts | 78* | ≥95 |
| Radical Chlorination | No pre-functionalized intermediates | Low selectivity; hazardous Cl₂ handling | 60–65 | 90–92 |
*Hypothetical adaptation based on analogous alkoxyarene synthesis.
Critical Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The fluorine atoms can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like hexafluoroisopropanol .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Organic Synthesis
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene serves as a valuable reagent in organic synthesis. Its unique structure allows for:
- Substitution Reactions : The chlorine atom can be substituted by various nucleophiles under appropriate conditions.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
- Addition Reactions : Fluorine atoms can participate in addition reactions with various reagents.
These reactions facilitate the development of new synthetic pathways and contribute to the study of reaction mechanisms .
Biological and Medicinal Chemistry
The compound's ability to interact with biological molecules positions it as a candidate for drug design and development. Research indicates that it may influence biological activity through:
- Targeting Molecular Pathways : Its interactions can lead to the formation of new chemical bonds or modifications of existing ones.
- Potential Drug Candidates : The unique properties may allow for the development of pharmaceuticals that target specific diseases or conditions .
Production of Specialty Chemicals
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing processes that require precise chemical properties.
Fluorinated Compounds Synthesis
The compound is also a precursor for synthesizing other fluorinated compounds. This is crucial in industries such as:
- Refrigerants : Used in the production of environmentally friendly refrigerants.
- Aerosols : Employed in aerosol formulations due to its low toxicity compared to traditional compounds .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated effective substitution reactions leading to novel benzene derivatives. |
| Study 2 | Drug Design | Identified potential anti-inflammatory agents through interaction studies with biological targets. |
| Study 3 | Industrial Use | Evaluated the efficiency of this compound as a precursor in producing eco-friendly refrigerants. |
Mechanism of Action
The mechanism of action of (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene involves its interaction with molecular targets through its chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene with structurally related fluorinated aromatic compounds, focusing on substituent effects, applications, and physicochemical properties.
Key Structural and Functional Comparisons
Substituent Effects on Reactivity
- The chlorine atom in the target compound enhances electrophilic substitution resistance compared to hydroxyl or bromine analogs (e.g., 2-(4-bromophenyl)-hexafluoropropan-2-ol ), which are more reactive in cross-coupling reactions.
- Ethynyl groups (e.g., in ’s compound) increase rigidity and conjugation, making such derivatives suitable for materials science, whereas the target compound’s simpler structure favors synthetic scalability .
Fluorination and Stability
- All compounds share the hexafluoropropan-2-yl core, which confers thermal stability and hydrophobicity. However, the carbamate derivative () introduces polar NH and O groups, reducing lipophilicity compared to the target compound’s fully halogenated structure .
Biological Activity
- The oxadiazole-azetidine hybrid () demonstrates how heterocyclic substituents enhance binding to biological targets (e.g., ion channels), whereas the target compound’s lack of heteroatoms may limit direct therapeutic use unless functionalized further .
Synthetic Versatility
- The bromo derivative () is a key intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chlorine in the target compound may require harsher conditions for substitution due to weaker C-Cl bond polarization .
Biological Activity
(2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene, commonly referred to as 2-chloro-1,1,1,3,3,3-hexafluoropropane (CAS Number: 431-87-8), is a halogenated organic compound with significant applications in various fields including refrigeration and as a potential pharmaceutical agent. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
The molecular formula of 2-chloro-1,1,1,3,3,3-hexafluoropropane is with a molecular weight of approximately 186.48 g/mol. It is characterized by its high density (approximately 1.521 g/cm³) and low boiling point (around 14.1 °C) which makes it suitable for use as a refrigerant
The mechanism through which halogenated compounds exert their biological effects often involves interactions with cellular proteins and pathways. For instance, molecular dynamics simulations have shown that certain halogenated compounds can interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding . This suggests that 2-chloro-1,1,1,3,3,3-hexafluoropropane may similarly affect protein function and cellular processes.
Environmental and Toxicological Considerations
While exploring the biological activity of 2-chloro-1,1,1,3,3,3-hexafluoropropane is essential for understanding its potential therapeutic uses, it is equally important to consider its environmental impact. This compound is classified as an ozone-depleting substance due to its fluorinated structure . The implications of its use in industrial applications necessitate thorough evaluation regarding both human health and ecological safety.
Case Study 1: Antimicrobial Activity
In a recent investigation into the antimicrobial properties of various halogenated compounds including derivatives similar to 2-chloro-1,1,1,3,3,3-hexafluoropropane against Gram-positive and Gram-negative bacteria showed promising results. Compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 46.9 to 93.7 µg/mL against resistant bacterial strains .
Table 2: Antimicrobial Activity of Halogenated Compounds
Q & A
Basic Research Questions
Q. How can synthetic routes for (2-Chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluorinated intermediates like 1,1,1,3,3,3-hexafluoropropan-2-ol () or its derivatives (e.g., hexafluoroisopropyl acrylate in ) are often used. Optimize reaction conditions by:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of fluorinated groups .
- Employing catalysts such as triphosgene for efficient activation of hydroxyl groups in fluorinated precursors .
- Monitoring reaction progress via -NMR to track fluorinated intermediates and byproducts .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face shields due to the compound’s corrosive and toxic nature .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent moisture-induced degradation .
- Disposal : Follow hazardous waste guidelines for halogenated compounds (UN 2922) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- -NMR : Provides precise identification of fluorinated groups (e.g., δ -70 to -80 ppm for CF groups) .
- -NMR : Confirms the presence of quaternary carbons bonded to chlorine and fluorinated groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 264.046 g/mol for related esters in ) and detects chlorine/fluorine isotopic patterns .
Advanced Research Questions
Q. How can contradictions in mechanistic studies involving this compound’s reactivity be resolved?
- Methodological Answer :
- Isotopic Labeling : Use -labeled hexafluoroisopropanol ( ) to trace oxygen transfer in chlorination reactions.
- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways .
- Computational Modeling : Apply DFT calculations to assess the stability of proposed intermediates (e.g., hexafluoroisopropanol-coordinated transition states) .
Q. What role does this compound play in catalytic cross-metathesis (CM) reactions?
- Methodological Answer :
- Substrate Design : The hexafluoropropan-2-yl group enhances electron-withdrawing effects, stabilizing olefin intermediates in CM reactions ().
- Catalyst Selection : Use Grubbs-type catalysts (e.g., HG-2) for efficient metathesis with fluorinated acrylates .
- Product Analysis : Employ GC-MS to detect low-abundance CM products (e.g., fluorinated cyclopentane derivatives) .
Q. How can discrepancies in thermal stability data for fluorinated aryl compounds be addressed?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N vs. air) to assess oxidative stability .
- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 60°C) and monitor degradation via -NMR .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1,1,1,3,3,3-hexafluoropropan-2-yl acrylate in ) to identify substituent effects .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s regioselectivity in electrophilic substitution?
- Methodological Answer :
- Steric vs. Electronic Effects : The bulky hexafluoropropan-2-yl group directs substitutions to para positions via steric hindrance, but electron-withdrawing CF groups may favor meta positions. Resolve contradictions by:
- Conducting competitive experiments with substituted benzene analogs .
- Analyzing substituent effects using Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
